molecular formula C7H13Cl2N3 B1396938 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride CAS No. 1332529-09-5

6-(2-Aminoethyl)pyridin-2-amine dihydrochloride

Cat. No.: B1396938
CAS No.: 1332529-09-5
M. Wt: 210.1 g/mol
InChI Key: ZJLOVRMTTISFDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride typically involves the reaction of 2-chloropyridine with ethylenediamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Aminoethyl)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity. Additionally, it can interact with proteins and nucleic acids, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminoethyl)pyridin-2-amine dihydrochloride is unique due to its specific binding properties and stability in various chemical environments. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and catalysis .

Properties

IUPAC Name

6-(2-aminoethyl)pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-5-4-6-2-1-3-7(9)10-6;;/h1-3H,4-5,8H2,(H2,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLOVRMTTISFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Aminoethyl)pyridin-2-amine dihydrochloride
Reactant of Route 2
6-(2-Aminoethyl)pyridin-2-amine dihydrochloride
Reactant of Route 3
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6-(2-Aminoethyl)pyridin-2-amine dihydrochloride
Reactant of Route 4
6-(2-Aminoethyl)pyridin-2-amine dihydrochloride
Reactant of Route 5
6-(2-Aminoethyl)pyridin-2-amine dihydrochloride
Reactant of Route 6
6-(2-Aminoethyl)pyridin-2-amine dihydrochloride

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